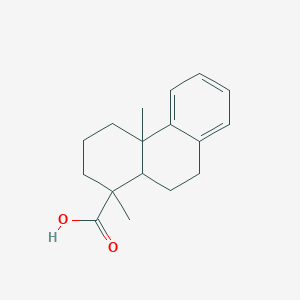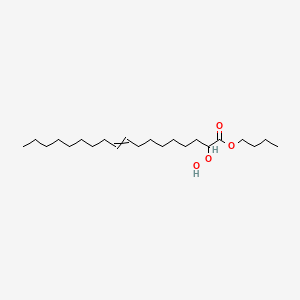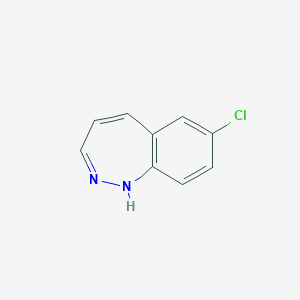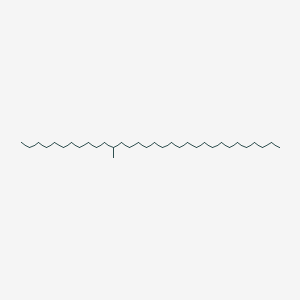
12-Methyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68 . It is a methyl-branched alkane, specifically a dotriacontane with a methyl group attached to the 12th carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a dotriacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas chromatography to isolate and purify the compound from complex mixtures. The large-scale synthesis often requires stringent control of reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 12-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation present in the precursor molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Aplicaciones Científicas De Investigación
12-Methyldotriacontane has several applications in scientific research, particularly in the fields of:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 12-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier on surfaces, preventing desiccation and microbial penetration. In biological systems, it is involved in chemical communication, where its presence and concentration on the cuticle of insects can signal kinship and social status .
Comparación Con Compuestos Similares
- 10-Methyldotriacontane
- 13-Methyldotriacontane
- 2-Methyldotriacontane
- Dotriacontane
Comparison: While all these compounds share the same base structure of dotriacontane, the position of the methyl group differentiates them. 12-Methyldotriacontane is unique due to its specific methylation at the 12th carbon, which can influence its physical properties and biological functions. For instance, the position of the methyl group can affect the melting point, solubility, and interaction with biological membranes .
Propiedades
Número CAS |
58349-83-0 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
12-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Clave InChI |
BWDVOGIYXQHKGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


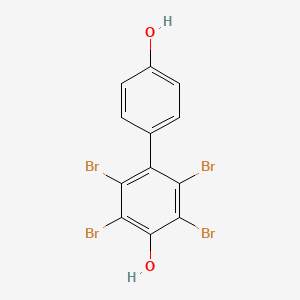
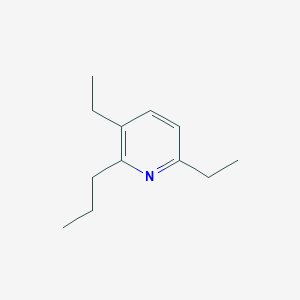
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
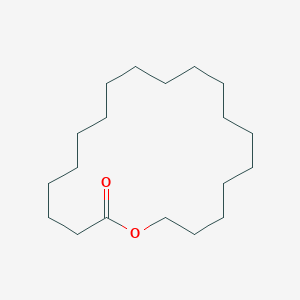
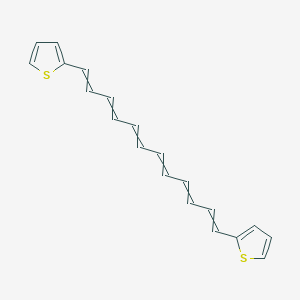
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
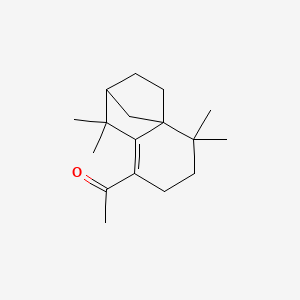
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
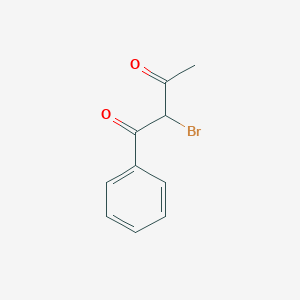
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
